7-Chloro-5-(difluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine
Description
Properties
IUPAC Name |
7-chloro-5-(difluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClF2N4/c7-4-1-3(5(8)9)12-6-10-2-11-13(4)6/h1-2,5H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNOBRAHBVJGIGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N2C(=NC=N2)N=C1C(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClF2N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.56 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-5-(difluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 1,2,4-triazole-5-amine with ethyl 4-chloro-3-oxobutanoate in the presence of acetic acid to form an intermediate compound. This intermediate is then treated with phosphorus oxychloride to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
7-Chloro-5-(difluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 7th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cyclization Reactions: The triazole and pyrimidine rings can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve the use of a base, such as sodium hydroxide or potassium carbonate, in an appropriate solvent.
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate can be used for oxidation.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce various oxidized forms of the compound.
Scientific Research Applications
7-Chloro-5-(difluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as an anticancer agent, with studies showing its ability to inhibit the growth of cancer cells by targeting specific signaling pathways.
Materials Science: It is explored for use in the development of advanced materials, such as organic semiconductors and light-emitting diodes, due to its unique electronic properties.
Biological Research: The compound is used as a tool to study various biological processes, including enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 7-Chloro-5-(difluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. For example, in cancer research, the compound has been shown to inhibit the ERK signaling pathway, leading to reduced cell proliferation and increased apoptosis . The difluoromethyl group and chlorine atom play crucial roles in enhancing the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The substituents at positions 5 and 7 significantly impact the physical and chemical properties of triazolopyrimidines. Key comparisons include:
Notes:
- Chlorine at position 7 is a common feature in bioactive triazolopyrimidines, facilitating SNAr reactions for further derivatization .
Biological Activity
7-Chloro-5-(difluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound within the triazolopyrimidine class. It features a unique structure characterized by a triazole ring fused to a pyrimidine ring, with a chlorine atom at the 7th position and a difluoromethyl group at the 5th position. This compound has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry.
The molecular formula of 7-Chloro-5-(difluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine is with a molecular weight of approximately 222.56 g/mol. Its structural formula can be represented as follows:
The biological activity of 7-Chloro-5-(difluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine is primarily attributed to its interactions with various enzymes and proteins. Although the precise molecular mechanisms are not fully elucidated, it is believed that the compound may exert its effects through:
- Enzyme Inhibition : Potential inhibition of key enzymes involved in metabolic pathways.
- Gene Expression Modulation : Alterations in gene expression patterns leading to changes in cellular functions.
- Cell Signaling Pathways : Influencing various cell signaling pathways that regulate physiological processes.
Cellular Effects
Research indicates that compounds within this class can significantly impact cellular functions. For instance:
- Cell Viability : Studies have shown that related compounds can affect cell viability in various cancer cell lines.
- Cytotoxicity : The compound's cytotoxic effects have been evaluated in vitro, demonstrating varying degrees of toxicity depending on concentration and exposure time.
Structure-Activity Relationships (SAR)
Understanding the SAR of 7-Chloro-5-(difluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine is crucial for optimizing its biological activity. Recent studies have explored modifications to the triazole and pyrimidine rings to enhance potency against specific targets such as Cryptosporidium parvum, revealing that certain substitutions can significantly improve efficacy while minimizing off-target effects.
Antiparasitic Activity
A notable study investigated the antiparasitic potential of related triazolopyrimidines against Cryptosporidium parvum. The compound exhibited an effective concentration (EC50) of approximately 0.17 μM against this pathogen. This highlights its potential as a lead compound for developing treatments for parasitic infections where current therapies are inadequate .
Comparative Analysis with Analogues
A comparative analysis was performed between 7-Chloro-5-(difluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine and other analogues within the triazolopyrimidine family. The following table summarizes key findings:
| Compound Name | EC50 (μM) | Notable Activity |
|---|---|---|
| 7-Chloro-5-(difluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine | 0.17 | Potent against C. parvum |
| 7-Chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine | 0.25 | Moderate antiparasitic activity |
| 7-Chloro-5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine | 0.30 | Less effective than difluoromethyl analogue |
Q & A
Basic Research Question
The synthesis typically involves cyclization and halogenation steps. A common approach uses:
- POCl₃-mediated chlorination : Reacting hydroxyl or amino precursors with phosphorus oxychloride (POCl₃) and a base (e.g., triethylamine) in 1,4-dioxane at 105°C for 3 hours, yielding ~65% chlorinated products .
- Multi-component reactions : Combining aminotriazole derivatives with carbonyl compounds (e.g., ethyl 3-oxohexanoate) and aldehydes in DMF, followed by cyclization in methanol, achieving moderate yields (e.g., 62–70%) .
Q. Key Variables :
| Reagent/Condition | Role | Example Protocol | Yield | Reference |
|---|---|---|---|---|
| POCl₃ + Et₃N | Chlorination | 105°C, 3 h in dioxane | 65% | |
| DMF + Methanol | Solvent system | Room temperature, overnight | 62–70% |
How can spectroscopic and crystallographic methods resolve structural ambiguities in triazolopyrimidine derivatives?
Basic Research Question
- ¹H/¹³C NMR : Assign peaks based on substituent-induced shifts. For example, the difluoromethyl group (-CF₂H) shows distinct splitting patterns in ¹H NMR and coupling constants (~J = 55–60 Hz for ¹⁹F-¹H) .
- X-ray crystallography : Resolve conformational details. In related compounds, the triazole ring is planar (average torsion angle <5°), and dihydropyrimidine rings adopt envelope conformations (Q = 0.099 Å) .
Advanced Tip : Use Cremer-Pople puckering parameters to quantify ring puckering in crystallographic data .
How do reaction conditions (solvent, catalyst) influence the yield of triazolopyrimidine derivatives?
Advanced Research Question
Contradictions in reported yields (e.g., 65% vs. 70%) arise from:
Q. Optimization Strategy :
Screen catalysts (e.g., TMDP, p-toluenesulfonic acid) .
Use reflux conditions (e.g., 12 h in ethanol) to drive equilibrium toward product .
What structural features of triazolopyrimidines correlate with biological activity?
Advanced Research Question
- Electron-withdrawing groups (EWGs) : Chloro and difluoromethyl substituents enhance bioactivity by increasing electrophilicity. For example, trifluoromethyl analogs show anticancer and antitubercular activity .
- Planarity : The planar triazole ring facilitates π-π stacking with enzyme active sites (e.g., MDM2-p53 inhibitors) .
Q. Mechanistic Insight :
| Substituent | Biological Activity | Example Target | Reference |
|---|---|---|---|
| -Cl | Anticancer | MDM2-p53 interaction | |
| -CF₂H | Antiviral | HSV-1 thymidine kinase |
How can computational methods predict the reactivity of triazolopyrimidine derivatives?
Advanced Research Question
- DFT/TDDFT : Model electronic transitions and weak interactions (e.g., hydrogen bonding) to predict fluorescence properties or nitroaromatic sensing capabilities .
- Docking studies : Simulate binding affinities with biological targets (e.g., CRF1 receptors) using software like AutoDock .
Validation : Compare computed IR/NMR spectra with experimental data to refine force fields .
What safety protocols are critical when handling chlorinated triazolopyrimidines?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
